molecular formula C10H11ClS2 B1661913 2-(4-Chlorophenyl)-1,3-dithiane CAS No. 10359-09-8

2-(4-Chlorophenyl)-1,3-dithiane

Cat. No.: B1661913
CAS No.: 10359-09-8
M. Wt: 230.8 g/mol
InChI Key: DMMIKGLVFJCJDY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-dithiane: is an organic compound with the molecular formula C10H11ClS2 and a molecular weight of 230.8 g/mol . This compound is a derivative of dithiane, a sulfur-containing heterocycle, and features a chlorophenyl group attached to the dithiane ring. Dithianes are known for their utility in organic synthesis, particularly as protective groups for carbonyl compounds and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,3-dithiane typically involves the reaction of a chlorophenyl-substituted carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alkoxides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

Chemistry: 2-(4-Chlorophenyl)-1,3-dithiane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures. It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural products .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. Its derivatives have shown potential as antimicrobial and anticancer agents .

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it an effective intermediate in carbon-carbon bond formation. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

    1,3-Dithiane: A well-known dithiane derivative used as a protective group for carbonyl compounds and as an intermediate in organic synthesis.

    1,4-Dithiane: Another dithiane derivative with similar reactivity but different structural properties.

Uniqueness: 2-(4-Chlorophenyl)-1,3-dithiane is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other dithiane derivatives and enhances its versatility in various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMIKGLVFJCJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145923
Record name m-Dithiane, 2-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-09-8
Record name 2-(4-Chlorophenyl)-1,3-dithiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10359-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Dithiane, 2-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Dithiane, 2-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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